4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride
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Overview
Description
4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride is a chemical compound with the molecular formula C10H10Cl2FN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-amino-1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride can be compared with other similar compounds, such as:
4-Amino-1-(2-chlorobenzyl)pyrazole hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Amino-1-(2-fluorobenzyl)pyrazole hydrochloride: Lacks the chlorine atom, which may also influence its properties.
4-Amino-1-(2-chloro-4-methylbenzyl)pyrazole hydrochloride: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3.ClH/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15;/h1-4,6H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDBFTYVKMXVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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